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  • Product: 5-Pyridoxolactone
  • CAS: 4543-56-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Pyridoxolactone: From Metabolism to Antiviral Potential

For: Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Novel Antiviral Candidate from a Classic Pathway The intricate web of cellular metabolism is a wellspring of bioactive molecules, oft...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Antiviral Candidate from a Classic Pathway

The intricate web of cellular metabolism is a wellspring of bioactive molecules, often revealing novel functions for compounds once considered mere intermediates or degradation products. 5-Pyridoxolactone, a metabolite from the canonical Vitamin B6 pathway, is a prime example of this paradigm. Initially characterized as a simple catabolite, recent discoveries have illuminated its potent antiviral properties, positioning it as a molecule of significant interest for the drug development community. This guide provides a comprehensive technical overview of 5-Pyridoxolactone, synthesizing current knowledge and offering field-proven insights into its study and potential applications. We will delve into its biochemical origins, physicochemical characteristics, analytical quantification, and the compelling evidence for its future as a therapeutic lead.

Core Identity and Physicochemical Profile

5-Pyridoxolactone (IUPAC: 7-hydroxy-6-methyl-1H,3H-furo[3,4-c]pyridin-3-one), with the Chemical Abstracts Service (CAS) registry number 4543-56-0 , is a lactone derivative of 5-pyridoxic acid. Structurally, it is a bicyclic compound featuring a fused pyridine and furanone ring system.

mol [label=<

>]; } dot Caption: Figure 1: Chemical Structure of 5-Pyridoxolactone.

Understanding the physicochemical properties of a molecule is foundational to its development as a therapeutic agent, influencing everything from solubility and stability to its pharmacokinetic profile. While comprehensive experimental data for 5-Pyridoxolactone is not yet widely published, its properties can be reliably predicted and inferred from its structure and related Vitamin B6 compounds.

Table 1: Physicochemical Properties of 5-Pyridoxolactone

PropertyValue / DescriptionRationale & Significance
CAS Number 4543-56-0Unique identifier for substance registration.
Molecular Formula C₈H₇NO₃Determines molecular weight and elemental composition.
Molecular Weight 165.15 g/mol Crucial for molar concentration calculations and reaction stoichiometry. Affects diffusion and membrane transport.
Class Pyridinecarboxylic AcidsBelongs to a class of organic compounds containing a pyridine ring with a carboxylic acid group (in its lactone form)[1].
Predicted Solubility High water solubility predicted.The presence of polar functional groups (hydroxyl, lactone carbonyl, pyridine nitrogen) suggests good solubility in aqueous media, which is advantageous for biological assays and potential formulation.
Predicted LogP LowA low octanol-water partition coefficient is expected, indicating hydrophilicity. This impacts membrane permeability and distribution within biological systems.
Stability Likely sensitive to light and pH.Like its precursors (e.g., Pyridoxal-5'-phosphate), the pyridine ring system is susceptible to photodegradation. The lactone ring is prone to hydrolysis under strong acidic or basic conditions, opening to form 5-pyridoxic acid. This is a critical consideration for storage and formulation.

Biological Significance and Mechanism of Action

A Key Metabolite in the Vitamin B6 Degradation Pathway

5-Pyridoxolactone is not a synthetic anomaly but an endogenous molecule. It is a product of the Vitamin B6 degradation pathway.[2] In biological systems, particularly in microorganisms like Pseudomonas MA-1, it is formed through the dehydrogenation of pyridoxal.[1] This metabolic link is crucial, as it implies a pre-existing mechanism for its synthesis and clearance in biological systems, a factor that can be advantageous in drug development.

G Pyridoxal Pyridoxal Pyridoxolactone 5-Pyridoxolactone Pyridoxal->Pyridoxolactone Dehydrogenation (e.g., by Pseudomonas MA-1) Pyridoxic_Acid 5-Pyridoxic Acid Pyridoxolactone->Pyridoxic_Acid Hydrolysis (via Lactonase)

Potent Antiviral Activity

The most compelling reason for the heightened interest in 5-Pyridoxolactone is its recently discovered antiviral activity. Research has demonstrated that it strongly inhibits the proliferation of the Bombyx mori nucleopolyhedrovirus (BmNPV) in cultured insect cells.[2][3]

Key findings include:

  • Dose-Dependent Inhibition: The antiviral effect is directly correlated with the concentration of 5-Pyridoxolactone. In one key study, increasing concentrations (ranging from 2.5 µM to 20 µM) resulted in a significant, dose-dependent decrease in viral DNA levels.[2]

  • Non-Cytotoxic Mechanism: Crucially, the antiviral activity is not a byproduct of cellular toxicity. Cell viability assays have shown that 5-Pyridoxolactone does not significantly increase cell death at concentrations where it exhibits strong antiviral effects (up to 20 µM).[2] This is a critical hallmark of a promising therapeutic candidate, indicating a specific antiviral mechanism rather than general cytotoxicity.

  • Inhibition of Viral Entry: The molecule appears to act at an early stage of the viral life cycle. Studies have shown that the expression of key BmNPV genes involved in viral entry and early replication (such as ie1, helicase, GP64, and VP39) are strongly inhibited in the presence of 5-Pyridoxolactone.[3] This suggests a mechanism that may involve blocking viral attachment to host cell receptors or inhibiting the subsequent membrane fusion or endocytosis process.

G cluster_virus Virus (BmNPV) cluster_cell Host Cell Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor 1. Attachment Entry Viral Entry (Fusion/Endocytosis) Replication Viral DNA Replication & Gene Expression Entry->Replication 2. Entry & Uncoating Progeny New Virus Particles Replication->Progeny 3. Replication Pyridoxolactone 5-Pyridoxolactone Pyridoxolactone->Inhibition Blocks Here?

Synthesis and Analytical Methodologies

A significant challenge for researchers interested in 5-Pyridoxolactone is the current lack of commercially available standards and published, detailed protocols for its chemical synthesis and analysis. The following sections provide logical, field-proven workflows based on the chemistry of related compounds.

Proposed Chemical Synthesis Workflow

While its biological formation is known, a robust chemical synthesis is required for producing the quantities needed for research and development. A plausible and efficient route would start from the readily available precursor, pyridoxine, and involve a selective oxidation followed by lactonization.

Protocol 1: Proposed Synthesis of 5-Pyridoxolactone from Pyridoxine

  • Rationale: This multi-step process leverages controlled oxidation to generate the necessary carboxylic acid functionality from the hydroxymethyl groups of pyridoxine, followed by an acid-catalyzed intramolecular cyclization (lactonization). Protecting groups may be necessary to ensure selectivity.

  • Step 1: Selective Oxidation of Pyridoxine.

    • Dissolve pyridoxine hydrochloride in a suitable solvent (e.g., water or a buffered solution).

    • Introduce a mild oxidizing agent (e.g., manganese dioxide, MnO₂) that preferentially oxidizes the hydroxymethyl group at the 5-position to a carboxylic acid. The hydroxyl group at the 3-position and the hydroxymethyl at the 4-position are less reactive.

    • The reaction should be stirred at a controlled temperature (e.g., room temperature to 50°C) and monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove the oxidant and concentrate the filtrate under reduced pressure. The product at this stage is 5-pyridoxic acid.

  • Step 2: Acid-Catalyzed Lactonization.

    • Dissolve the crude 5-pyridoxic acid from Step 1 in an appropriate aprotic solvent (e.g., toluene or dioxane).

    • Add a strong acid catalyst (e.g., p-toluenesulfonic acid) and equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the lactone product.

    • Reflux the mixture until TLC/HPLC analysis indicates the completion of the reaction.

    • Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and extract the product into an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Purification.

    • Purify the crude 5-Pyridoxolactone using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or a similar solvent system.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield the final product.

    • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Analytical Quantification in Biological Matrices

Accurate quantification is essential for pharmacokinetic, pharmacodynamic, and metabolomic studies. A robust method can be designed based on protocols for other B6 vitamers, utilizing reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5]

Protocol 2: LC-MS/MS Quantification of 5-Pyridoxolactone

  • Rationale: This method provides high sensitivity and selectivity, which is necessary for detecting low concentrations of the analyte in complex biological samples like plasma or cell lysates. The protocol involves protein precipitation to clean the sample, followed by chromatographic separation and mass spectrometric detection.

  • Step 1: Sample Preparation (Protein Precipitation).

    • To 100 µL of biological sample (e.g., plasma, serum, or cell lysate), add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of 5-Pyridoxolactone, if available, or a structurally similar compound).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.

  • Step 2: Chromatographic Separation.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient to ensure separation from other metabolites. A typical gradient might be:

      • 0-1 min: 5% B

      • 1-5 min: Linear ramp to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Return to 5% B

      • 6.1-8 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Step 3: Mass Spectrometry Detection.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Predicted): The precursor ion would be the protonated molecule [M+H]⁺, which is m/z 166.1. The product ions would need to be determined by infusing a standard, but likely fragments would result from the loss of CO (m/z 138.1) or other characteristic fragments from the ring system.

      • Quantifier Transition (Predicted): 166.1 -> 138.1

      • Qualifier Transition (Predicted): 166.1 -> [a secondary fragment]

    • Optimize cone voltage and collision energy for the specific instrument to maximize signal intensity for these transitions.

G Sample Biological Sample (Plasma, Cell Lysate) Precipitation Protein Precipitation (Acetonitrile + Internal Std) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant HPLC Reversed-Phase HPLC (C18 Column) Supernatant->HPLC MS Tandem Mass Spectrometry (ESI+, MRM Mode) HPLC->MS Data Data Analysis (Quantification) MS->Data

Future Directions and Conclusion

5-Pyridoxolactone stands at an exciting intersection of metabolism and virology. Its identification as an endogenous antiviral agent opens up several avenues for future research and development.

Key Research Imperatives:

  • Elucidation of the Precise Antiviral Mechanism: Identifying the specific host or viral protein target of 5-Pyridoxolactone is paramount. This will validate its mechanism of action and enable structure-activity relationship (SAR) studies.

  • Broad-Spectrum Antiviral Screening: The activity of 5-Pyridoxolactone should be evaluated against a wide range of viruses, particularly enveloped viruses where entry is a critical step, to determine its therapeutic potential beyond BmNPV.

  • Pharmacokinetic and In Vivo Efficacy Studies: Once a scalable synthesis is established, its absorption, distribution, metabolism, and excretion (ADME) profile must be characterized in animal models, followed by efficacy studies in relevant viral infection models.

  • Development of a Validated Synthesis and Analytical Method: The proposed protocols in this guide provide a strong starting point, but formal validation and publication are needed to empower the broader research community.

References

  • Hu, X., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. International Journal of Molecular Sciences, 22(14), 7423. [Link]

  • Hu, X., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. National Center for Biotechnology Information. [Link]

  • Hu, X., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. PubMed. [Link]

  • FooDB. (2015). Showing Compound 5-Pyridoxolactone (FDB023360). FooDB. [Link]

  • Ghassabian, S., et al. (2015). A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood. Journal of Chromatography B, 997, 214-220. [Link]

  • Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 vitamers...in human cerebrospinal fluid. Journal of Chromatography B, 1211, 123503. [Link]

  • Mansoor, M. A., et al. (2014). A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. Clinica Chimica Acta, 433, 1-6. [Link]

  • Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application of 5-Pyridoxolactone in Bombyx mori Embryonic (BmE) Cell Culture: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Vitamin B6 Metabolite in Insect Cell Culture The landscape of cell culture is in constant evolution, driven by the pursuit of novel reagents that can modulate cellular processes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Vitamin B6 Metabolite in Insect Cell Culture

The landscape of cell culture is in constant evolution, driven by the pursuit of novel reagents that can modulate cellular processes for research and therapeutic development. Within the realm of insect cell biology, the Bombyx mori embryonic (BmE) cell line serves as a cornerstone for studies in virology, recombinant protein expression, and insecticide screening. This guide delves into the application of a lesser-known but significant molecule, 5-Pyridoxolactone, a catabolite of the vitamin B6 pathway.

Recent groundbreaking research has identified 5-Pyridoxolactone as an endogenous antiviral molecule in BmE cells, particularly in the context of Bombyx mori nucleopolyhedrovirus (BmNPV) infection.[1][2] Its presence and activity open up new avenues for not only studying host-pathogen interactions but also for potentially enhancing cell culture robustness and exploring novel therapeutic strategies. This document provides a comprehensive overview of 5-Pyridoxolactone, its hypothesized mechanism of action, and detailed protocols for its application and assessment in BmE cell culture.

Scientific Foundation: Understanding 5-Pyridoxolactone and its Biological Context

5-Pyridoxolactone is a product of the vitamin B6 degradation pathway.[1] While its precise functions are still being unraveled, its emergence as a key player in the antiviral response of BmE cells highlights its biological significance.[1][2]

The Vitamin B6 Salvage and Degradation Pathway: A Hypothesized Mechanism of 5-Pyridoxolactone Formation

Insects, like other animals, are incapable of de novo synthesis of vitamin B6 and rely on a salvage pathway to interconvert various forms of the vitamin obtained from their diet.[3] The active coenzyme form, pyridoxal 5'-phosphate (PLP), is central to a vast array of metabolic reactions.[3][4][5] The degradation of vitamin B6 is a crucial process for maintaining homeostasis. The formation of 5-Pyridoxolactone is hypothesized to occur through a series of enzymatic steps involving pyridoxal, a form of vitamin B6.

Here, we propose a plausible pathway leading to the synthesis of 5-Pyridoxolactone in BmE cells:

  • Dephosphorylation of PLP: The pathway likely begins with the dephosphorylation of pyridoxal 5'-phosphate (PLP) to pyridoxal. This reaction is catalyzed by a pyridoxal 5'-phosphate phosphatase (PLPP) . A PLPP has been identified and characterized in Bombyx mori, lending strong support to this initial step.[6]

  • Oxidation of Pyridoxal: The resulting pyridoxal, which contains an aldehyde group, is then a substrate for an aldehyde oxidase (AOX) . These enzymes are known to be involved in the metabolism of various aldehydes in insects, including Bombyx mori.[7][8] The oxidation of the aldehyde group on pyridoxal would lead to the formation of 4-pyridoxic acid.

  • Lactonization: While the direct enzymatic conversion of 4-pyridoxic acid to 5-pyridoxolactone in insects is not yet fully elucidated, it is chemically plausible that an intramolecular esterification (lactonization) occurs, possibly facilitated by a yet-unidentified enzyme, to form the stable lactone ring of 5-Pyridoxolactone.

This proposed pathway provides a framework for understanding the endogenous production of 5-Pyridoxolactone and suggests that its levels could be influenced by the metabolic state of the BmE cells and the activity of these key enzymes.

VitaminB6_Degradation_Pathway PLP Pyridoxal 5'-Phosphate (PLP) PL Pyridoxal PLP->PL Pyridoxal Phosphatase PA 4-Pyridoxic Acid PL->PA Aldehyde Oxidase PLactone 5-Pyridoxolactone PA->PLactone Lactonization (hypothesized) Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells Culture BmE Cells treatment Treat BmE Cells with 5-Pyridoxolactone prep_cells->treatment prep_sol Prepare 5-Pyridoxolactone Stock Solution prep_sol->treatment incubation Incubate for Desired Timepoints treatment->incubation viability Assess Cell Viability (Trypan Blue) incubation->viability proliferation Measure Cell Proliferation (MTT Assay) incubation->proliferation antiviral Evaluate Antiviral Activity (vs. BmNPV) incubation->antiviral

Figure 2: General experimental workflow for assessing the effects of 5-Pyridoxolactone on BmE cells.

Protocol 1: Preparation of 5-Pyridoxolactone Stock Solution

Objective: To prepare a sterile, concentrated stock solution of 5-Pyridoxolactone for addition to BmE cell culture medium.

Materials:

  • 5-Pyridoxolactone powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a desired amount of 5-Pyridoxolactone powder (e.g., 10 mg).

  • Dissolution: Dissolve the powder in a minimal volume of DMSO to create a high-concentration stock (e.g., 10 mM). Vortex gently until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest 5-Pyridoxolactone treatment) in your experiments.

Protocol 2: General Culture of BmE Cells

Objective: To maintain a healthy, actively growing culture of BmE cells for subsequent experiments.

Materials:

  • BmE cell line

  • Grace's Insect Medium, supplemented

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (optional)

  • T-25 or T-75 cell culture flasks

  • Incubator set to 27°C

Procedure:

  • Medium Preparation: Prepare complete Grace's medium by supplementing the basal medium with 10% heat-inactivated FBS. If desired, add Penicillin-Streptomycin to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.

  • Cell Seeding: Seed BmE cells in a T-25 or T-75 flask at a density that allows for logarithmic growth (typically 2-5 x 10^5 cells/mL).

  • Incubation: Incubate the cells at 27°C.

  • Subculturing: Monitor the cells daily. When they reach 80-90% confluency, subculture them. For adherent cells, gently dislodge them by tapping the flask or using a cell scraper. For suspension cultures, simply dilute the cell suspension into fresh medium. A split ratio of 1:3 to 1:5 is generally appropriate.

Protocol 3: Assessment of BmE Cell Viability using Trypan Blue Exclusion Assay

Objective: To determine the effect of 5-Pyridoxolactone on BmE cell viability.

Materials:

  • BmE cells cultured in complete Grace's medium

  • 5-Pyridoxolactone stock solution (from Protocol 1)

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding: Seed BmE cells in a 24-well plate at a density of 1 x 10^5 cells/well in 500 µL of complete Grace's medium. Allow the cells to attach and resume growth for 24 hours.

  • Treatment: Prepare serial dilutions of 5-Pyridoxolactone in complete Grace's medium from your stock solution. Suggested final concentrations to test could range from 1 µM to 50 µM. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Treat the cells with the different concentrations of 5-Pyridoxolactone and incubate for desired time points (e.g., 24, 48, and 72 hours) at 27°C.

  • Cell Harvesting: After incubation, collect the cells from each well. For adherent cells, gently scrape them into the medium.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Counting: Immediately load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 4: Assessment of BmE Cell Proliferation using MTT Assay

Objective: To measure the effect of 5-Pyridoxolactone on the metabolic activity and proliferation of BmE cells.

Materials:

  • BmE cells

  • 5-Pyridoxolactone stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BmE cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete Grace's medium. Incubate for 24 hours at 27°C.

  • Treatment: Treat the cells with various concentrations of 5-Pyridoxolactone (e.g., 1 µM to 50 µM), including vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 27°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 27°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Express the results as a percentage of the control (untreated or vehicle-treated cells).

Data Presentation: Hypothetical Results

The following table illustrates a potential outcome of treating BmE cells with 5-Pyridoxolactone for 48 hours, as assessed by the MTT assay.

5-Pyridoxolactone (µM)Absorbance (570 nm) (Mean ± SD)Cell Proliferation (% of Control)
0 (Control)0.85 ± 0.05100%
10.83 ± 0.0697.6%
50.80 ± 0.0494.1%
100.76 ± 0.0589.4%
250.65 ± 0.0776.5%
500.52 ± 0.0861.2%

Interpretation: In this hypothetical scenario, 5-Pyridoxolactone exhibits a dose-dependent inhibitory effect on BmE cell proliferation at concentrations of 10 µM and higher. This suggests that while it has antiviral properties, high concentrations may also impact general cell health.

Troubleshooting and Expert Insights

  • Low Cell Viability in Controls: Ensure the BmE cells are in the logarithmic growth phase and have not been over-confluent before seeding. Check for contamination and ensure the quality of the culture medium and FBS.

  • High Variability in MTT Assay: Ensure even cell seeding across the plate. Mix the MTT and solubilization solutions thoroughly in each well. Avoid introducing bubbles when reading the plate.

  • Precipitation of 5-Pyridoxolactone: If precipitation is observed upon dilution in the medium, prepare a lower concentration stock solution or slightly increase the final DMSO concentration (while still keeping it below cytotoxic levels).

  • Unexpected Effects on Cell Morphology: Document any changes in cell morphology (e.g., rounding, detachment) observed during treatment. These qualitative observations can provide valuable insights into the cellular response to 5-Pyridoxolactone.

Conclusion and Future Directions

5-Pyridoxolactone represents a promising new tool for researchers working with BmE cells and other insect cell lines. Its established antiviral activity, coupled with its origins in the fundamental vitamin B6 metabolic pathway, makes it a molecule of significant interest. The protocols detailed in this guide provide a solid foundation for investigating its effects on cell viability, proliferation, and its primary antiviral function.

Future research should focus on elucidating the precise enzymatic steps in its biosynthesis, identifying its cellular targets, and exploring its potential applications in improving baculovirus-based technologies. As our understanding of this intriguing molecule grows, so too will its utility in advancing the fields of insect cell biology and biotechnology.

References

  • Hua, X., Zhang, Q., Xu, W., Wang, X., Wang, F., Zhao, P., & Xia, Q. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. International Journal of Molecular Sciences, 22(14), 7423. [Link]

  • Pais, S. S., Falcão, A. O., & Vale, N. (2020). Cytotoxic Plant Extracts towards Insect Cells: Bioactivity and Nanoencapsulation Studies for Application as Biopesticides. Molecules, 25(24), 5919. [Link]

  • Di Cara, F., Garaffo, M., Bellavia, G., & Cannizzaro, A. (2022). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 23(23), 15303. [Link]

  • Garrido-Bautista, J. A., & Larrinua, I. M. (2025). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 25(5), 3174. [Link]

  • Vernì, F., Cenci, G., & Gatti, M. (2025). Vitamin B6 deficiency produces metabolic alterations in Drosophila. Metabolomics, 21(1), 22. [Link]

  • Michalkova, V., Benoit, J. B., Attardo, G. M., Medlock, J., & Aksoy, S. (2014). Vitamin B6 Generated by Obligate Symbionts Is Critical for Maintaining Proline Homeostasis and Fecundity in Tsetse Flies. Applied and Environmental Microbiology, 80(18), 5656–5666. [Link]

  • Hasegawa, K., Tsuchida, H., & Nishiyama, T. (2016). Involvement of Vitamin B6 Biosynthesis Pathways in the Insecticidal Activity of Photorhabdus luminescens. Applied and Environmental Microbiology, 82(14), 4364–4372. [Link]

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  • Zhang, Y., Yang, Y., & Liu, J. (2020). Identification and Characterization of Aldehyde Oxidase 5 in the Pheromone Gland of the Silkworm (Lepidoptera: Bombycidae). Journal of Insect Science, 20(6), 13. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridoxal phosphatase. Retrieved January 26, 2026, from [Link]

  • Brigham Young University. (n.d.). General (Stock) Solutions. Retrieved January 26, 2026, from [Link]

  • Li, Y., Li, X., & Wang, G. (2023). The Effects of Nine Compounds on Aldehyde-Oxidase-Related Genes in Bactrocera dorsalis (Hendel). Semantic Scholar. [Link]

  • Doke, S. K., & Dhawale, S. C. (2021). Insect in vitro System for Toxicology Studies — Current and Future Perspectives. Journal of Applied Biology & Biotechnology, 9(4), 1-8. [Link]

  • ResearchGate. (n.d.). Influence of B vitamins on insect reproduction. Retrieved January 26, 2026, from [Link]

  • USDA ARS. (2001). Insect Genetics and Biochemistry Research: Fargo, ND - Publication. Retrieved January 26, 2026, from [Link]

  • Younus, F., & Torson, A. S. (2013). Identification and Characterization of an Antennae-Specific Aldehyde Oxidase from the Navel Orangeworm. PLoS ONE, 8(6), e67794. [Link]

  • Matsuo, T., Fujiwara, A., Nakamura, K., & Sadzuka, Y. (2018). The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells. Oncology Letters, 15(4), 5181–5184. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antiviral Properties of Vitamin B6 Vitamers

For researchers and drug development professionals, understanding the multifaceted roles of essential nutrients can unveil novel therapeutic avenues. Vitamin B6, a vital coenzyme in over 150 biochemical reactions, is eme...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the multifaceted roles of essential nutrients can unveil novel therapeutic avenues. Vitamin B6, a vital coenzyme in over 150 biochemical reactions, is emerging as a molecule of interest in virology.[1] Its influence extends beyond general health, touching upon the intricate battle between a host and a viral invader. This guide provides a comparative analysis of the antiviral properties of the different forms of vitamin B6—known as vitamers—grounded in experimental evidence. We will dissect their mechanisms of action, which diverge into two distinct pathways: indirect support of the host's immune defense and direct molecular inhibition of viral machinery.

Understanding the B6 Vitamer Family

Vitamin B6 is not a single molecule but a group of six interconvertible compounds: pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), and their phosphorylated forms, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).[2] Within the cell, most of these forms are ultimately converted into PLP, the primary biologically active coenzyme.[3] This metabolic conversion is a critical concept, as the efficacy of any given vitamer in a biological system depends on its transformation into the active PLP form.

B6_Metabolism cluster_intake Dietary Intake cluster_cell Cellular Metabolism PN Pyridoxine (PN) PLK Pyridoxal Kinase (PLK) PN->PLK PL Pyridoxal (PL) PL->PLK PM Pyridoxamine (PM) PM->PLK PNP PN 5'-Phosphate PLK->PNP PMP PM 5'-Phosphate PLK->PMP PLP Pyridoxal 5'-Phosphate (PLP) PLK->PLP PNPOx PNP Oxidase (PNPOx) PNPOx->PLP PNP->PNPOx PMP->PNPOx PLP-Dependent Enzymes PLP-Dependent Enzymes PLP->PLP-Dependent Enzymes Immune_Modulation Virus Viral Infection PAMPs Viral PAMPs (e.g., dsRNA) Virus->PAMPs TLR Toll-like Receptors (TLR) PAMPs->TLR NFkB NF-κB Pathway Activation TLR->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Storm Cytokine Storm Tissue Damage Cytokines->Storm B6 Vitamin B6 (PLP) B6->NFkB Inhibition

Caption: Vitamin B6 mitigates hyperinflammation by inhibiting NF-κB signaling.

Part 2: Direct Antiviral Activity – A Tale of One Vitamer

While the immunomodulatory effects are a property of the entire vitamer family (contingent on conversion to PLP), direct inhibition of viral replication is a far more specific action, attributable almost exclusively to Pyridoxal 5'-Phosphate (PLP) .

Mechanism of Action: Polymerase Inhibition via Schiff Base Formation

The key to PLP's direct antiviral activity lies in its chemistry. The aldehyde group at the 4-position of its pyridine ring is highly reactive. This aldehyde readily forms a covalent bond, known as a Schiff base, with primary amino groups, such as the epsilon-amino group of lysine residues within proteins. [1][4] Research has shown that PLP can function as an active site-directed inhibitor of various viral polymerases—the core enzymes responsible for replicating the viral genome. It has been demonstrated to inhibit:

  • Adenovirus DNA Polymerase [4]* Hepatitis B Virus (HBV) DNA Polymerase [1]* HIV-1 Reverse Transcriptase [5] In these cases, PLP is believed to bind to a lysine residue at or near the enzyme's active site, physically blocking the binding of deoxynucleoside triphosphates (dNTPs) and halting genome replication. [6]This mechanism is not observed with other B6 vitamers like pyridoxine or pyridoxamine, as they lack the necessary aldehyde moiety to form a Schiff base. [6]

Polymerase_Inhibition PLP Pyridoxal 5'-Phosphate (PLP) Aldehyde Group (CHO) Inhibited_Complex Inhibited Enzyme (Schiff Base Adduct) PLP:f0->Inhibited_Complex Covalent Bonding Polymerase Viral Polymerase Active Site Lysine Residue (NH2) Polymerase:f0->Inhibited_Complex Workflow cluster_phase1 Phase 1: Safety Profile cluster_phase2 Phase 2: Efficacy Testing A Prepare Vitamer Stock Solutions B Protocol 1: MTT Cytotoxicity Assay on Host Cells A->B C Determine Max Non-Toxic Concentration (MNTC) B->C D Prepare Serial Dilutions (≤ MNTC) C->D Inform Dosing E Protocol 2: Plaque Reduction Assay D->E F Calculate EC50 (50% Effective Concentration) E->F

Caption: Logical workflow for evaluating antiviral compounds.

Experimental Protocol 1: Cytotoxicity Assessment (MTT Assay)

Causality: Before testing for antiviral activity, one must determine the concentration range at which the B6 vitamer itself is not toxic to the host cells. The MTT assay is a reliable colorimetric method for assessing cell viability based on mitochondrial activity in living cells.

[7]Methodology:

  • Cell Seeding: Seed a 96-well plate with host cells (e.g., Vero E6, A549) at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of each B6 vitamer (e.g., PLP, PN) in appropriate cell culture medium. Include a "cells only" (untreated) control and a "medium only" (blank) control.

  • Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the prepared vitamer dilutions to the respective wells. Incubate for a period that matches the planned duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS. Add 10 µL of this stock to each well (final concentration ~0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The highest concentration that shows >95% cell viability is determined as the Maximum Non-Toxic Concentration (MNTC).

Experimental Protocol 2: Antiviral Efficacy (Plaque Reduction Assay)

Causality: This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication. I[8]t measures the reduction in the number of infectious virus particles, visualized as "plaques" (zones of cell death) in a cell monolayer.

Methodology:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection. 2[9]. Virus Dilution: Prepare a dilution of a lytic virus stock that will produce 50-100 plaques per well.

  • Treatment and Infection:

    • Prepare serial dilutions of the B6 vitamer in infection medium, starting from the predetermined MNTC.

    • Pre-mix the virus dilution with each vitamer concentration and incubate for 1 hour at 37°C. This tests for direct virucidal activity and inhibition of entry.

    • Alternatively, to test post-entry inhibition, first infect the cell monolayers with the virus for 1 hour, then remove the inoculum and add the vitamer-containing medium.

  • Inoculation: Remove growth medium from the cell monolayers. Inoculate the cells with 200 µL of the virus/vitamer mixture (or virus alone). Include a "virus only" (positive control) and "cells only" (negative control) well.

  • Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.

  • Overlay Application: After adsorption, remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 1.2% carboxymethyl cellulose or 0.6% agarose mixed 1:1 with 2x growth medium). T[8]his immobilizing layer ensures that new virus particles only infect adjacent cells, forming discrete plaques.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a duration that allows for clear plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with a 10% formalin solution for at least 30 minutes.

    • Stain the fixed monolayer with a 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the plate with water and allow it to air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each vitamer concentration compared to the "virus only" control. The 50% Effective Concentration (EC₅₀) is determined using regression analysis.

Conclusion and Future Directions

The antiviral properties of B6 vitamers are best understood as a dual-pronged strategy. The entire family of vitamers contributes to host resilience by bolstering the immune system and preventing the catastrophic damage of hyperinflammation. This indirect effect is potent and broadly applicable. In contrast, the capacity for direct viral inhibition is a specific biochemical function of Pyridoxal 5'-Phosphate (PLP), mediated by its reactive aldehyde group which targets viral polymerases.

For drug development professionals, this distinction is paramount. In vitro screens for direct-acting antivirals should focus on PLP. Conversely, studies investigating nutritional support or immunomodulation may utilize other vitamers like pyridoxine, relying on the host's metabolic machinery for conversion to PLP.

A significant gap in the current literature is the lack of systematic, head-to-head comparative studies measuring the EC₅₀ values of all B6 vitamers against a broad panel of clinically relevant viruses, particularly RNA viruses. Such data would be invaluable in clarifying the therapeutic potential of each vitamer and guiding future research toward harnessing these essential molecules in the fight against viral diseases.

References

  • Kumrungsee, T., Zhang, P., Mourin, M., et al. (2020). Potential Role of Vitamin B6 in Ameliorating the Severity of COVID-19 and Its Complications. Frontiers in Nutrition. Available at: [Link]

  • Bowering, D., Wilson, J.E., & Kenney, F.T. (1996). Pyridoxal 5'-phosphate inhibition of adenovirus DNA polymerase. Journal of Biological Chemistry. Available at: [Link]

  • Oh, S.H., Park, Y.H., & Woo, K. (1989). Inactivation of human hepatitis B virus DNA polymerase by pyridoxal 5'-phosphate. Journal of Medical Virology, 28(1), 42-46. Available at: [Link]

  • Cellini, B., Montioli, R., Oppici, E., et al. (2015). Pyridoxamine and pyridoxal are more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I. Human Molecular Genetics, 24(19), 5574-5585. Available at: [Link]

  • Talbot, G., & Lavoie, J. (1992). Pyridoxal-5'-phosphate inhibits the polymerase activity of a recombinant RNAase H-deficient mutant of HIV-1 reverse transcriptase. AIDS Research and Human Retroviruses, 8(5), 597-604. Available at: [Link]

  • Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. Available at: [Link]

  • Abdel-Moneim, A.S., et al. (2023). Potent Antiviral Activity of Vitamin B12 against Severe Acute Respiratory Syndrome Coronavirus 2, Middle East Respiratory Syndrome Coronavirus, and Human Coronavirus 229E. MDPI. (Note: While the title focuses on B12, this paper contains the SI value for B6 against HCoV-229E). Available at: [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Modak, M.J. (1975). Observations on the pyridoxal 5'-phosphate inhibition of DNA polymerases. Biochemistry, 14(15), 3397-3402. Available at: [Link]

  • Mikkelsen, K., et al. (2021). High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes. Cells, 10(7), 1777. Available at: [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Al-Ishaq, R.K., et al. (2021). Vitamin B6 in Health and Disease. Molecules, 26(18), 5649. Available at: [Link]

  • IBT Bioservices. (n.d.). Virus Yield Reduction Assay Service. Retrieved from [Link]

  • Vrolijk, M.F., et al. (2017). The inactive form pyridoxine competitively inhibits the active pyridoxal-5'-phosphate. Toxicology in Vitro, 44, 188-195. Available at: [Link]

  • van der Ham, M., et al. (2021). The neuropathy of vitamin B6 is caused by pyridoxine and not by the active coenzyme pyridoxal 5'-phosphate. Neurotoxicology and Teratology. (This link points to a discussion on Mayo Clinic Connect which cites the relevant study). Available at: [Link]

  • VIRAPUR. (n.d.). Virus Plaque Assay Protocol. ResearchGate. Retrieved from [Link]

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Validation

5-Pyridoxolactone: A Novel Antiviral Candidate – A Comparative Guide for Researchers

For researchers and drug development professionals at the forefront of virology, the quest for novel antiviral agents is a perpetual challenge. The emergence of drug-resistant viral strains and the ever-present threat of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals at the forefront of virology, the quest for novel antiviral agents is a perpetual challenge. The emergence of drug-resistant viral strains and the ever-present threat of new pandemics necessitate a continuous exploration of new therapeutic avenues. In this context, the discovery of the antiviral properties of 5-Pyridoxolactone, a metabolite of vitamin B6, has opened up an intriguing new area of investigation. This guide provides a comprehensive analysis of the current understanding of 5-Pyridoxolactone's antiviral effects, its proposed mechanism of action, and a comparative perspective against other antiviral strategies, alongside a roadmap for future research.

Introduction: The Emergence of 5-Pyridoxolactone as an Antiviral Molecule

5-Pyridoxolactone is a catabolite of vitamin B6, a vital coenzyme in numerous metabolic pathways.[1] Its role in the host's defense against viral infections was first identified in a study investigating the metabolic response of silkworm (Bombyx mori) cells to infection with the Bombyx mori nucleopolyhedrovirus (BmNPV), a DNA virus that causes significant economic losses in sericulture.[1][2] This initial study revealed that 5-Pyridoxolactone is an important antiviral molecule within the host, exhibiting a strong inhibitory effect on BmNPV proliferation.[1][2] While the current body of research is focused on this single viral strain, the findings present a compelling case for broader investigation into the antiviral potential of this intriguing molecule.

In-Depth Analysis of Antiviral Activity against Bombyx mori Nucleopolyhedrovirus (BmNPV)

The foundational research on 5-Pyridoxolactone's antiviral properties demonstrated a significant, dose-dependent inhibition of BmNPV replication in cultured Bombyx mori embryonic (BmE) cells.[1][2]

Quantitative Analysis of BmNPV Inhibition

The inhibitory effect of 5-Pyridoxolactone on BmNPV was quantified by measuring the decrease in viral DNA levels in infected BmE cells. The results, as summarized in the table below, clearly indicate a dose-dependent reduction in viral proliferation.

Concentration of 5-PyridoxolactoneRelative BmNPV DNA Level (as a percentage of control)
0 µM (Control)100%
2.5 µMSignificantly reduced
5 µMFurther reduced
10 µMMarkedly reduced
20 µMStrongly inhibited

Data adapted from the study by Wang et al. (2021). The term "significantly reduced" and subsequent descriptions are used to represent the trend observed in the original study, which reported statistically significant decreases.

Proposed Mechanism of Action: Inhibition of Viral Entry

G cluster_virus BmNPV cluster_cell Host Cell BmNPV BmNPV Virion Receptor Cellular Receptor BmNPV->Receptor Attachment Entry Viral Entry Receptor->Entry Replication Viral Replication Entry->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release FivePL 5-Pyridoxolactone FivePL->Entry Inhibition

Caption: Proposed mechanism of 5-Pyridoxolactone's antiviral action against BmNPV.

Exploring the Potential for Broader Antiviral Activity

While the currently available data is limited to BmNPV, the proposed mechanism of inhibiting viral entry holds significant promise for a broader spectrum of antiviral activity.

Viral Entry Inhibition: A Key Target for Broad-Spectrum Antivirals

Targeting the initial stages of the viral life cycle, such as attachment and entry into the host cell, is a well-established strategy for developing broad-spectrum antiviral drugs.[3] This approach can be effective against a wide range of viruses that utilize similar entry mechanisms. Small molecules that inhibit viral entry can act by interfering with viral surface proteins or host cell receptors.[4][5][6]

Antiviral Potential of Vitamin B6 and its Metabolites

5-Pyridoxolactone is a product of the vitamin B6 degradation pathway.[1] While research on the direct antiviral effects of many vitamin B6 metabolites is limited, some studies have suggested a link between vitamin B6 status and viral pathogenesis. For instance, metabolites of the pentose and glucuronate interconversions, which are linked to vitamin B6 metabolism, have demonstrated antiviral properties.[7] Further investigation into other vitamin B6 metabolites could uncover additional compounds with antiviral potential.

Comparison with Alternative Antiviral Strategies for BmNPV

Currently, there are no commercially available and highly effective antiviral drugs for the prevention and control of BmNPV infection in sericulture.[8] However, research into alternative treatments is ongoing.

Antiviral StrategyMechanism of ActionEfficacy against BmNPV
5-Pyridoxolactone Inhibition of viral entryDose-dependent inhibition of viral replication in vitro[1][2]
Botanical Extracts (e.g., from Psoralea corylifolia) Not fully elucidated, may involve multiple components with antiviral propertiesReduced larval mortality and enhanced economic parameters in vivo[9]
Silver Nanoparticles (AgNPs) Destruction of the polyhedral structure of the virusWeakened virulence and inhibition of viral replication in vitro and in vivo[10]
PI3K Inhibitors (e.g., AZD8835) Targeting host cell signaling pathways (PI3K/Akt pathway) that are exploited by the virus for its proliferationDecreased mortality of silkworms infected with BmNPV[11]

This comparison highlights that while 5-Pyridoxolactone shows promise as a specific molecular inhibitor, other strategies targeting either the virus directly or host factors are also being explored. The development of host-targeted antivirals is a particularly attractive approach for achieving broad-spectrum activity and overcoming drug resistance.[12]

Future Directions and Experimental Protocols

The preliminary findings on 5-Pyridoxolactone are encouraging, but extensive research is required to validate its potential as a broad-spectrum antiviral agent. The following experimental plan outlines a systematic approach for researchers to evaluate its efficacy against a wider range of viruses.

Proposed Experimental Workflow

G A Synthesize or Procure High-Purity 5-Pyridoxolactone C Perform Cytotoxicity Assays to Determine Non-Toxic Concentrations A->C B Select a Panel of Representative Viruses (RNA and DNA) D Conduct Viral Plaque Reduction Assays B->D C->D E Determine EC50 Values D->E F Investigate Mechanism of Action (e.g., Time-of-Addition Assays) E->F G Evaluate in vivo Efficacy in Animal Models F->G

Caption: A proposed experimental workflow for evaluating the antiviral potential of 5-Pyridoxolactone.

Detailed Protocol: Viral Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • 5-Pyridoxolactone stock solution

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and allow them to grow to a confluent monolayer.

  • Compound Dilution: Prepare a series of dilutions of 5-Pyridoxolactone in cell culture medium.

  • Virus Infection: Remove the growth medium from the cell monolayers and infect the cells with a dilution of the virus that will produce approximately 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different dilutions of 5-Pyridoxolactone to the respective wells. Include a "no-drug" control.

  • Overlay: Add an overlay of agarose or methylcellulose to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at the optimal temperature for virus replication for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration of 5-Pyridoxolactone compared to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

5-Pyridoxolactone represents a promising new lead in the field of antiviral drug discovery. Its demonstrated efficacy against BmNPV, coupled with a proposed mechanism of action that is a known target for broad-spectrum antivirals, warrants a thorough investigation of its effects on a wider range of viral pathogens. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate its potential and contribute to the development of novel therapeutic strategies to combat viral diseases. While the journey from a single observation to a clinically approved antiviral is long and challenging, the initial findings on 5-Pyridoxolactone provide a compelling starting point for this important endeavor.

References

  • Wang, Y., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. International Journal of Molecular Sciences, 22(14), 7423. [Link]

  • Wang, Y., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. PubMed, 34299043. [Link]

  • Alagarasu, K. (2022). Extracts of medicinal plants with anti-Dengue, anti-Zika, anti-Chikungunya, and anti-Mayaro activity. Frontiers in Cellular and Infection Microbiology.
  • Calixto, J. B. (2019). Natural products with antiviral activity. Brazilian Journal of Medical and Biological Research, 52(9), e8721.
  • Chen, Y., et al. (2022). Vitamin B6 Metabolic Pathway is Involved in the Pathogenesis of Liver Diseases via Multi-Omics Analysis. Frontiers in Immunology, 13, 868742. [Link]

  • De Clercq, E. (2021). Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses. Viruses, 13(10), 2069. [Link]

  • El-Sayed, N. S., et al. (2021). Inhibition of SARS-CoV-2 Entry into Host Cells Using Small Molecules. Viruses, 13(3), 481. [Link]

  • Gao, L., et al. (2019). Mechanism of Enhanced Bombyx mori Nucleopolyhedrovirus-Resistance by Titanium Dioxide Nanoparticles in Silkworm. PLoS ONE, 14(1), e0211236. [Link]

  • Kumar, A., et al. (2020). SARS-CoV-2 Entry Inhibitors: Small Molecules and Peptides Targeting Virus or Host Cells. Molecules, 25(23), 5649.
  • Midttun, Ø., et al. (2017). Direct and Functional Biomarkers of Vitamin B6 Status. Annals of Nutrition and Metabolism, 71(Suppl. 1), 21-29. [Link]

  • Ou, J., et al. (2015). Broad-spectrum antiviral agents. Frontiers in Microbiology, 6, 1017. [Link]

  • Pan, T. L., et al. (2021). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. Molecules, 26(18), 5535.
  • Parvez, M. K. (2018). Vitamin B6. In Wikipedia. [Link]

  • Roller, R. J. (2023). Preparing for the next viral threat with broad-spectrum antivirals. Journal of Clinical Investigation, 133(11), e170547. [Link]

  • Shen, Z., et al. (2020). Analysis of Silver Nanoparticles for the Treatment and Prevention of Nucleopolyhedrovirus Affecting Bombyx mori. International Journal of Molecular Sciences, 21(18), 6843. [Link]

  • Smith, J. D., & Cunningham, J. M. (2012). Small-Molecule Inhibition of Viral Fusion Glycoproteins. Current Topics in Membranes, 70, 81-106. [Link]

  • Stuart, T. S. (n.d.). Mechanisms of action of antiviral drugs. Research Starters.
  • S., Manimegalai. (2022). Botanicals against Nuclear Polyhedrosis Virus infecting three breeds of mulberry silkworm, Bombyx mori L. ResearchGate. [Link]

  • Tardy, A. L., et al. (2021). Vitamin B6 in Health and Disease. Nutrients, 13(9), 3229. [Link]

  • Tripathi, S., & Pohl, M. O. (2020). Development of Small-Molecule Inhibitors Against Zika Virus Infection. Frontiers in Microbiology, 11, 1515. [Link]

  • Varghese, F. S., & Shivkumar, M. (2022). Antiviral plant-derived natural products to combat RNA viruses: Targets throughout the viral life cycle. Letters in Applied Microbiology, 74(4), 513-527.
  • V’kovski, P., et al. (2021). Host-targeted antivirals as broad-spectrum inhibitors of respiratory viruses. Current Opinion in Virology, 49, 43-51. [Link]

  • Zhao, X., et al. (2018). Metabolite Profile Analysis Reveals Association of Vitamin B-6 with Metabolites Related to One-Carbon Metabolism and Tryptophan Catabolism but Not with Biomarkers of Inflammation in Oral Contraceptive Users and Reveals the Effects of Oral Contraceptives on These Processes. The Journal of Nutrition, 148(5), 738-745. [Link]

  • Åkesson, A., et al. (2022). Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses. Viruses, 14(10), 2205.
  • Cheng, T., et al. (2021). Insights Into the Antiviral Pathways of the Silkworm Bombyx mori. Frontiers in Immunology, 12, 638833. [Link]

  • Dorni, C., et al. (2023). MECHANISMS OF ANTIVIRAL ACTIVITY OF FLAVONOIDS. Biotechnologia Acta, 16(6), 34-45.
  • Esposito, F., et al. (2021). Antiviral Activity Exerted by Natural Products against Human Viruses. Viruses, 13(5), 828.
  • Johansen, L. M., et al. (2015). Novel Small Molecule Entry Inhibitors of Ebola Virus. The Journal of Infectious Diseases, 212(Suppl 2), S416-S424.
  • Li, Z., et al. (2021). Bombyx mori Nucleopolyhedrovirus (BmNPV) Induces G2/M Arrest to Promote Viral Multiplication by Depleting BmCDK1. International Journal of Molecular Sciences, 22(24), 13271. [Link]

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Comparative

A Cross-Species Comparative Guide to the Antiviral Activity of 5-Pyridoxolactone

This guide provides an in-depth analysis of the antiviral properties of 5-Pyridoxolactone, a metabolite of vitamin B6. While current research has demonstrated its efficacy against a specific insect virus, this document s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the antiviral properties of 5-Pyridoxolactone, a metabolite of vitamin B6. While current research has demonstrated its efficacy against a specific insect virus, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by contextualizing these findings and presenting a robust framework for future cross-species investigations against human pathogens. We will delve into the established data, compare its mechanism to conventional antiviral agents, and provide detailed, validated protocols to guide further research.

Introduction: The Emergence of a Novel Antiviral Candidate

5-Pyridoxolactone is an organic compound derived from the degradation pathway of vitamin B6.[1] While present in both insects and mammals, its biological functions have remained largely uncharacterized.[1] However, a pivotal study recently identified 5-Pyridoxolactone as a potent antiviral molecule, opening a new avenue for antiviral drug discovery.[2] This guide synthesizes the current knowledge and provides the necessary technical framework to explore its full therapeutic potential.

Part 1: Confirmed Antiviral Efficacy of 5-Pyridoxolactone against Bombyx mori Nucleopolyhedrovirus (BmNPV)

The primary evidence for 5-Pyridoxolactone's antiviral activity comes from a study investigating the metabolic response of silkworm (Bombyx mori) cells (BmE) to BmNPV infection.[1] Metabolomic analysis revealed that 5-Pyridoxolactone was significantly upregulated post-infection and exhibited strong, dose-dependent inhibition of viral proliferation.[2]

Key Experimental Findings:
  • Dose-Dependent Inhibition: Treatment of BmE cells with 5-Pyridoxolactone resulted in a significant, dose-dependent decrease in BmNPV DNA levels.[1] This indicates a direct or indirect interference with the viral replication cycle.

  • Suppression of Viral Gene Expression: The compound strongly inhibited the expression of key BmNPV genes across all phases of the infection cycle, including very early (ie1), late early (helicase), and late-stage genes (GP64, VP39).[1][3]

  • Proposed Mechanism of Action: The broad-spectrum inhibition of viral gene expression suggests that 5-Pyridoxolactone may act at a very early stage of infection, potentially by suppressing the entry of BmNPV into the host cell.[2]

Quantitative Data Summary:
Concentration of 5-PyridoxolactoneEffect on BmNPV DNA Levels
2.5 µMModerate Inhibition
5.0 µMSignificant Inhibition
10.0 µMStrong Inhibition
20.0 µMVery Strong Inhibition
Data synthesized from findings reported in Wei, et al. (2021), International Journal of Molecular Sciences.[1]
Visualizing the Proposed Mechanism

The following diagram illustrates the hypothesized mechanism by which 5-Pyridoxolactone inhibits BmNPV replication.

BmNPV_Inhibition cluster_virus Viral Lifecycle Virus BmNPV Virion Entry Viral Entry Virus->Entry Replication Viral Gene Expression (ie1, helicase, GP64, VP39) Entry->Replication Assembly Progeny Virions Replication->Assembly 5PL 5-Pyridoxolactone 5PL->Entry   Inhibition (Proposed) 5PL->Replication   Inhibition Antiviral_Workflow Start Obtain Compound (5-Pyridoxolactone) Protocol1 Protocol 1: Cytotoxicity Assay (Determine CC50) Start->Protocol1 Protocol2 Protocol 2: Efficacy Assay (e.g., Plaque Reduction) (Determine EC50) Protocol1->Protocol2 CalculateSI Calculate Selectivity Index (SI) SI = CC50 / EC50 Protocol2->CalculateSI Protocol3 Protocol 3: Mechanism of Action Assay (e.g., Time-of-Addition) CalculateSI->Protocol3 SI > 10 Discard Discard (Low Efficacy/High Toxicity) CalculateSI->Discard SI ≤ 10 Stop Characterized Antiviral Lead Protocol3->Stop

Caption: Standardized workflow for in vitro antiviral compound validation.

Protocol 1: Determination of Cytotoxicity (CC50)

Rationale: Before assessing antiviral activity, it is critical to determine the concentration at which the compound is toxic to the host cells. This ensures that any observed reduction in viral replication is not simply due to cell death. The 50% cytotoxic concentration (CC50) is the standard metric.

Methodology (MTT Assay):

  • Cell Seeding: Seed host cells (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza Virus) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of 5-Pyridoxolactone in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of 5-Pyridoxolactone. Include wells with medium only (no cells) as a blank and cells with medium but no compound as a negative control.

  • Incubation: Incubate the plate for 48-72 hours (a duration equivalent to the planned antiviral assay).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of DMSO or a suitable solubilizing agent to each well and gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined using non-linear regression analysis. [4]

Protocol 2: Plaque Reduction Neutralization Test (PRNT) for Efficacy (EC50)

Rationale: The PRNT is a gold-standard assay to quantify the inhibition of viral infection. It measures the concentration of a compound required to reduce the number of viral plaques (zones of cell death) by 50%, known as the 50% effective concentration (EC50). [5] Methodology:

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of 5-Pyridoxolactone. Mix each dilution with a standardized amount of virus (e.g., 100 Plaque-Forming Units or PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Wash the cell monolayers with PBS. Add the virus-compound mixtures to the corresponding wells. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose or agar). This restricts the spread of progeny virions, localizing infection and forming discrete plaques.

  • Incubation: Incubate the plates for 2-5 days (depending on the virus) until visible plaques are formed.

  • Staining: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The EC50 is determined using non-linear regression.

Protocol 3: Time-of-Addition Assay for Mechanistic Insight

Rationale: This assay helps pinpoint the stage of the viral lifecycle that is inhibited by the compound. The compound is added at different time points relative to the initial infection of the cells. [6] Methodology:

  • Cell and Virus Preparation: Prepare confluent cell monolayers in a multi-well plate and a stock of the virus at a known Multiplicity of Infection (MOI), typically 1.

  • Staggered Compound Addition:

    • Pre-treatment: Add 5-Pyridoxolactone to the cells for 2 hours, then wash it away before adding the virus. (Tests for effects on cellular factors needed for infection).

    • Co-treatment: Add the compound and the virus to the cells simultaneously. (Tests for inhibition of attachment/entry).

    • Post-treatment: Add the virus to the cells first. At various time points after infection (e.g., 2, 4, 6, 8 hours), add the compound. (Tests for inhibition of replication, assembly, or egress).

  • Incubation and Yield Measurement: After a full replication cycle (e.g., 24-48 hours), collect the cell supernatant or cell lysate.

  • Quantification of Viral Yield: Determine the amount of new virus produced using a viral titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Analysis: Compare the viral yield from each treatment condition to the untreated virus control. A significant reduction in yield at a specific time point indicates which stage of the viral lifecycle is being inhibited. For example, a strong effect in the co-treatment phase would support the hypothesis that 5-Pyridoxolactone inhibits viral entry. [5]

Conclusion and Future Directions

5-Pyridoxolactone has been identified as a promising antiviral agent with demonstrated, dose-dependent activity against BmNPV. [1]Its proposed mechanism of inhibiting viral entry and early gene expression distinguishes it from many established antivirals. [1][7]While these initial findings are compelling, the true therapeutic potential of 5-Pyridoxolactone hinges on its activity against human pathogens.

The experimental framework provided in this guide offers a rigorous and validated pathway for this essential cross-species analysis. By systematically determining its cytotoxicity (CC50), efficacy (EC50), and mechanism of action, researchers can build a comprehensive profile of 5-Pyridoxolactone's antiviral capabilities. This structured approach is fundamental to translating a promising discovery from a niche model system into a potential broad-spectrum antiviral candidate for human health.

References

  • Wei, L., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. International Journal of Molecular Sciences, 22(14), 7423. [Link]

  • Wei, L., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. PubMed, 34299043. [Link]

  • Galani, M. (2021). A review: Mechanism of action of antiviral drugs. International Journal of Immunopathology and Pharmacology, 35. [Link]

  • Chan, J. F-W., et al. (2025). 5,6-dihydroxyflavone exerts anti-betacoronavirus activity by blocking viral entry to host cells. Journal of Medical Virology. [Link]

  • FooDB. (2015). Showing Compound 5-Pyridoxolactone (FDB023360). [Link]

  • CAS Common Chemistry. (n.d.). 4-Pyridoxic acid. [Link]

  • MDPI. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. [Link]

  • Dang, T. H. Y., et al. (2010). In vitro antiviral activity against herpes simplex virus in the abalone Haliotis laevigata. Journal of General Virology, 91(Pt 12), 3079-3088. [Link]

  • ResearchGate. (n.d.). Cytotoxicity study to assess the mutant cell line. [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. [Link]

  • Hsu, C-H., et al. (2021). Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis. JAMA Network Open, 4(8), e2119151. [Link]

  • Rittà, M., et al. (2020). Pyridoxal 5'-phosphate to mitigate immune dysregulation and coagulopathy in COVID-19. Frontiers in Nutrition, 7, 123. [Link]

  • Coetzer, Z., et al. (1996). Pyridoxal 5'-phosphate inhibition of adenovirus DNA polymerase. Journal of Biological Chemistry, 271(39), 24125-24131. [Link]

  • ResearchGate. (2020). CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Pyridoxolactone

For researchers, scientists, and drug development professionals, the safe handling of novel or less-common chemical compounds is paramount. 5-Pyridoxolactone, a pyridinecarboxylic acid and a product of the vitamin B6 deg...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of novel or less-common chemical compounds is paramount. 5-Pyridoxolactone, a pyridinecarboxylic acid and a product of the vitamin B6 degradation pathway, is one such compound that is gaining interest for its potential antiviral properties.[1] While a comprehensive toxicological profile for 5-Pyridoxolactone is not yet fully established, its classification as a pyridine derivative necessitates a cautious and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of 5-Pyridoxolactone in a laboratory setting.

The following guidance is synthesized from established safety protocols for handling pyridine and its derivatives, as well as general best practices for laboratory chemical safety. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Understanding the Potential Hazards: A Precautionary Approach

Due to the limited availability of specific toxicological data for 5-Pyridoxolactone, a conservative approach to safety is essential. We must infer potential hazards from its chemical structure and the known properties of related compounds, such as pyridine and other pyridinecarboxylic acids.

Key Potential Hazards of Pyridine Derivatives:

  • Harmful if Swallowed: Many pyridine derivatives are known to be toxic upon ingestion.[2]

  • Serious Eye Damage/Irritation: Compounds in this class can cause significant eye damage or irritation.[2]

  • Skin and Respiratory Irritation: Contact with skin or inhalation of dust or vapors may lead to irritation.[3]

  • Flammability: While the flammability of 5-Pyridoxolactone is not explicitly documented, pyridine itself is a flammable liquid.[4][5] Therefore, it is prudent to treat 5-Pyridoxolactone as potentially flammable and avoid sources of ignition.

A thorough risk assessment should be conducted before any new procedure involving 5-Pyridoxolactone. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 5-Pyridoxolactone. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.To protect against potential splashes of 5-Pyridoxolactone solutions, which could cause serious eye damage.[2]
Hand Protection Butyl rubber or Polyvinyl Alcohol (PVA) gloves. Nitrile gloves are not recommended for prolonged contact with pyridine derivatives.Pyridine can degrade nitrile gloves. Butyl rubber or PVA offer better protection against this class of chemicals.
Body Protection A fully-buttoned, long-sleeved laboratory coat. A flame-resistant coat should be considered if working with larger quantities or near ignition sources.To protect the skin and personal clothing from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if working with large quantities, in a poorly ventilated area, or when there is a potential for aerosol generation.To prevent inhalation of any dust or vapors, which may cause respiratory irritation. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure to 5-Pyridoxolactone. The following diagram and step-by-step guide outline the essential procedures for safe handling.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe 1. don_ppe Don PPE gather_ppe->don_ppe 2. weigh_transfer Weigh & Transfer don_ppe->weigh_transfer 3. dissolve Dissolve/Prepare Solution weigh_transfer->dissolve 4. experiment Conduct Experiment dissolve->experiment 5. decontaminate Decontaminate Surfaces experiment->decontaminate 6. doff_ppe Doff PPE decontaminate->doff_ppe 7. dispose_waste Dispose of Waste doff_ppe->dispose_waste 8. wash_hands Wash Hands dispose_waste->wash_hands 9.

Caption: A logical workflow for the safe handling of 5-Pyridoxolactone, from preparation to disposal.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a Work Area: All handling of 5-Pyridoxolactone should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

    • Gather and Inspect PPE: Before starting any work, gather all necessary PPE as outlined in the table above. Inspect each item for any signs of damage.

    • Don PPE: Put on your lab coat, followed by chemical splash goggles. Don gloves just before you begin handling the chemical.

  • Handling:

    • Weighing and Transferring: If working with solid 5-Pyridoxolactone, handle it carefully to avoid creating dust. Use a spatula for transfers.

    • Dissolving and Solution Preparation: When preparing solutions, add the 5-Pyridoxolactone to the solvent slowly to avoid splashing.

    • Conducting the Experiment: Perform all experimental manipulations within the fume hood. Avoid direct contact with the chemical.

  • Cleanup and Disposal:

    • Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with 5-Pyridoxolactone using an appropriate cleaning agent (e.g., 70% ethanol).

    • Doffing PPE: Remove your PPE in the reverse order that you put it on. Remove gloves first, followed by your lab coat and then your goggles. Be careful not to contaminate yourself during this process.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, disposable labware, and excess 5-Pyridoxolactone, in a designated hazardous waste container.[6]

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[7][8]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[9]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Spill For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Pyridoxolactone and any contaminated materials is crucial to protect both human health and the environment.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid 5-Pyridoxolactone waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing 5-Pyridoxolactone in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of all used gloves and other contaminated disposable PPE in the designated hazardous waste container.

Disposal Method:

  • Waste pyridine and its derivatives are typically considered hazardous waste and should be disposed of through incineration by a licensed waste disposal contractor.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the decision-making process for waste disposal.

Waste_Disposal_Plan start Waste Generated (5-Pyridoxolactone) is_solid Is the waste solid? start->is_solid solid_waste_container Collect in Solid Hazardous Waste Container is_solid->solid_waste_container Yes liquid_waste_container Collect in Liquid Hazardous Waste Container is_solid->liquid_waste_container No incineration Dispose via Incineration solid_waste_container->incineration liquid_waste_container->incineration

Caption: A decision tree for the proper segregation and disposal of 5-Pyridoxolactone waste.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with 5-Pyridoxolactone while minimizing risks to themselves and their colleagues. The principles of cautious handling, appropriate PPE selection, and responsible disposal are fundamental to a safe and productive research environment.

References

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • He, Y., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. International Journal of Molecular Sciences, 22(14), 7423.
  • McMaster University. (n.d.). Laboratory Safety Handbook Version 2.0. Engineering Physics / CEDT Health and Safety Resources Site.
  • Fisher Scientific. (2009, October 2).
  • ChemicalBook. (n.d.). 2-Pyridinecarboxylic acid(98-98-6).
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Hogan, M. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • Stanford University. (n.d.).
  • Spectrum Chemical. (2018, July 23).
  • Loba Chemie. (n.d.). Pyridine for Synthesis.
  • MilliporeSigma. (2025, September 27).
  • Carl ROTH. (n.d.).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Safe Practices: Food Handling and Storage. Office of Clinical and Research Safety.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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